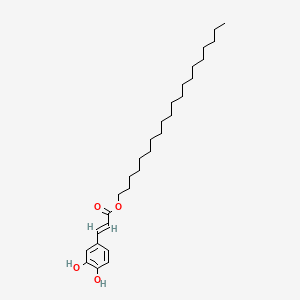

Eicosanyl caffeate

描述

Contextualization within Natural Phenolic Ester Chemistry

Eicosanyl caffeate belongs to the broad class of natural products known as phenolic esters. Specifically, it is an ester formed from caffeic acid, a phenolic acid, and eicosanol (B47690), a 20-carbon fatty alcohol. biosynth.com This structure places it within the subgroup of alkyl hydroxy cinnamates, which are characterized by a hydroxycinnamic acid core linked to an alkyl chain. mdpi.com The presence of both a phenolic ring system from the caffeic acid portion and a long, lipophilic alkyl chain from eicosanol gives this compound a distinct chemical character that influences its biological activities. biosynth.commdpi.com

Overview of Hydroxycinnamic Acid Derivatives and Their Research Significance

Hydroxycinnamic acids are a major category of phenolic acids widely distributed in the plant kingdom. una.ac.cr Common examples include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. frontiersin.orgnih.gov These compounds and their derivatives are of significant research interest due to their diverse biological activities, which are largely attributed to their antioxidant properties. una.ac.crnih.gov The phenolic hydroxyl groups on their aromatic rings make them effective free radical scavengers. nih.gov

Research into hydroxycinnamic acid derivatives has explored their potential applications in various fields. They are investigated for their roles in plant defense mechanisms against pathogens and environmental stress. frontiersin.org Furthermore, their antioxidant capabilities have led to studies on their potential benefits for human health, including their use as natural antioxidants in food preservation and their potential in managing conditions associated with oxidative stress. una.ac.crdoaj.org The cosmeceutical industry has also taken an interest in these compounds for their potential anti-aging, anti-inflammatory, and UV-protective properties. nih.govdoaj.orgresearchgate.net

This compound: A Focus on Research Trajectories and Academic Relevance

Academic research on this compound has followed several key trajectories, primarily driven by its biological activities. It has been isolated from various natural sources, including the roots of Glycyrrhiza glabra (licorice), the stems of Wikstroemia scytophylla, and the stem bark of Robinia pseudoacacia (black locust). nih.govresearchgate.netmedchemexpress.commdpi.com

A significant area of investigation has been its enzymatic inhibitory activity. Studies have shown that this compound is a potent inhibitor of elastase, an enzyme that breaks down elastin (B1584352) in the skin, suggesting its potential application in anti-aging cosmetic formulations. researchgate.netmdpi.com

Furthermore, the antioxidant properties of this compound have been a consistent theme in the literature. nih.gov Like other hydroxycinnamic acid derivatives, its ability to scavenge free radicals is a key aspect of its biological profile. biosynth.com Research has also explored its anti-inflammatory and antiproliferative effects. nih.govresearchgate.netmdpi.com The lipophilic nature imparted by the long alkyl chain is thought to play a role in its biological activity, potentially influencing its interaction with cellular membranes. mdpi.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H48O4 |

| Molecular Weight | 460.7 g/mol |

| IUPAC Name | icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| CAS Number | 905726-67-2 |

| Melting Point | 109-110°C |

| Boiling Point | 582.7±40.0°C at 760 mmHg |

| Density | 0.999±0.06 g/cm3 |

| Solubility | Water insoluble |

| This table summarizes key chemical and physical properties of this compound. nih.gov |

Natural Occurrences of this compound

| Plant Species | Part of Plant |

| Glycyrrhiza glabra (Licorice) | Roots |

| Glycyrrhiza inflata | Not specified |

| Wikstroemia scytophylla | Stems |

| Robinia pseudoacacia (Black locust) | Stem bark |

| Crepis taraxacifolia | Roots |

| Sophora species | Not specified |

| This table lists the plant species and the specific parts from which this compound has been isolated. nih.govresearchgate.netnih.gov |

Reported Biological Activities of this compound

| Activity | Finding |

| Elastase Inhibition | Potent inhibitory activity with an IC50 value of 0.99 µg/mL. researchgate.netmdpi.com |

| Antioxidant Activity | Moderate antioxidant activity demonstrated in DPPH and ABTS scavenging assays. nih.gov |

| Anti-inflammatory Activity | Reported anti-inflammatory effects. nih.govresearchgate.netmdpi.com |

| Antiproliferative Activity | Demonstrated antiproliferative effects. nih.govresearchgate.netmdpi.com |

| This table outlines the primary biological activities of this compound that have been reported in scientific literature. |

属性

IUPAC Name |

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJTDDQUOUKJT-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415776 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905726-67-2 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid eicosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biosynthetic Pathways of Eicosanyl Caffeate

Identification and Isolation from Diverse Plant Species

Eicosanyl caffeate has been identified and isolated from a range of botanical sources. Its presence is well-documented in certain plant families, highlighting its role as a secondary metabolite.

Presence in Glycyrrhiza Species (e.g., G. inflata, G. glabra)

This compound has been reported in Glycyrrhiza inflata and isolated from the roots of Glycyrrhiza glabra (licorice). researchgate.netnih.govnih.gov Thin layer chromatography bioautography has been utilized to guide the fractionation of G. glabra extracts, leading to the isolation of this compound. nih.gov This compound, along with docosyl caffeate, has been identified as a long-chain caffeoyl ester present in the ethyl acetate (B1210297) extract of G. glabra roots. mdpi.com Research indicates that these caffeic acid derivatives may contribute to the known properties of G. glabra. nih.gov

Detection in Robinia pseudoacacia (Black Locust) Bark

The stem bark of Robinia pseudoacacia, commonly known as black locust, has been found to contain this compound. mdpi.comresearchgate.netnih.gov High-performance thin-layer chromatography (HPTLC) combined with effect-directed analysis has been instrumental in detecting this and other antioxidant compounds in the bark extract. researchgate.netnih.govnih.gov While other compounds like 3-O-caffeoyl oleanolic acid have been previously reported in the stem bark, this compound is a more recent discovery in this species. mdpi.comresearchgate.netnih.gov The bark of R. pseudoacacia is known to contain a variety of phenolic compounds, including other caffeic acid derivatives. mdpi.commdpi.com

Occurrence in Other Botanical Sources (e.g., Calystegia soldanella, Wikstroemia scytophylla, Sophora species)

This compound has a broader distribution in the plant kingdom. It has been isolated from the stems of Calystegia soldanella, a perennial herb found in coastal regions. researchgate.netnih.govthreatenedspecieslink.tas.gov.aunzpcn.org.nz The compound is also present in the stems of Wikstroemia scytophylla and in various Sophora species. mdpi.comresearchgate.netchemrct.comcanspec.cn Its identification in these diverse plant families underscores its widespread, albeit often minor, presence in the natural world.

Association with Natural Products (e.g., Beeswax)

Beyond the plant kingdom, this compound is also found in beeswax. biosynth.com This association suggests that bees may collect and incorporate this compound from the various plant sources they visit, leading to its presence in their wax.

Elucidation of Biosynthetic Pathways for Caffeate Esters

The biosynthesis of this compound involves the esterification of caffeic acid with eicosanol (B47690). The formation of the caffeic acid portion is a key step, originating from primary metabolic pathways within the plant.

Role of the Shikimic Acid Pathway in Caffeic Acid Precursor Formation

The biosynthesis of caffeic acid and its derivatives in plants occurs through the shikimic acid pathway. nih.govmdpi.com This fundamental metabolic route is responsible for the production of aromatic amino acids, including phenylalanine. researchgate.net Phenylalanine is then deaminated to form cinnamic acid, which is subsequently transformed into caffeic acid. nih.govmdpi.com This pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key intermediate that serves as a precursor for a wide variety of aromatic compounds. acs.orgscience.gov Therefore, the shikimic acid pathway is the foundational route for producing the caffeic acid moiety of this compound.

Enzymatic Esterification Mechanisms with Long-Chain Alcohols

The final step in the biosynthesis of this compound is the esterification of caffeic acid with eicosanol. In nature, this reaction is catalyzed by specific acyltransferases. However, the precise enzymes responsible for the esterification with long-chain alcohols like eicosanol are not yet fully characterized for all plant species.

Research into the enzymatic synthesis of long-chain phenolic esters has provided insights into the types of enzymes that can catalyze such reactions. Lipases, particularly immobilized forms, have been shown to be effective in catalyzing the esterification of caffeic acid and its derivatives with various alcohols, including long-chain ones. researchgate.netresearchgate.net

For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to synthesize various phenolic esters. researchgate.netnih.gov Studies have shown that this enzyme can catalyze the esterification of dihydrocaffeic acid with long-chain alcohols like linoleyl alcohol, achieving high yields. researchgate.netresearchgate.net The reaction conditions, such as the solvent system and the molar ratio of the substrates, significantly influence the efficiency of the enzymatic esterification. researchgate.netnih.gov For example, a binary solvent system of hexane (B92381) and 2-butanone (B6335102) has been found to be effective for the synthesis of phenolic lipid esters. researchgate.net

While these studies utilize exogenous enzymes for synthesis, they provide a model for understanding the potential mechanisms of enzymatic esterification with long-chain alcohols that occur in nature. The principles of enzyme catalysis, substrate specificity, and reaction optimization observed in these in vitro systems are likely to be relevant to the in vivo biosynthesis of this compound.

Interactive Data Table: Natural Sources of this compound

| Plant Species | Part of Plant |

| Robinia pseudoacacia (black locust) | Stem bark nih.gov |

| Glycyrrhiza glabra (licorice) | Roots nih.govmdpi.com |

| Wikstroemia scytophylla | Stems nih.gov |

| Sophora species | Stems nih.gov |

| Calystegia soldanella | Stems researchgate.net |

Interactive Data Table: Research Findings on Enzymatic Esterification

| Enzyme | Substrates | Key Finding | Reference |

| Novozym 435 | Dihydrocaffeic acid and linoleyl alcohol | Achieved a 99% yield in a hexane/2-butanone solvent system. researchgate.net | researchgate.netresearchgate.net |

| Novozym 435 | Caffeic acid and phenethyl alcohol | Reaction conditions optimized for high conversion rates. nih.gov | nih.gov |

| Lipozyme IM 20 | Dihydrocaffeic acid and linoleyl alcohol | Investigated for enzymatic esterification in organic solvent media. researchgate.net | researchgate.net |

Synthetic Methodologies and Chemical Modification Strategies

Total Synthesis Approaches for Eicosanyl Caffeate Analogs

Total synthesis provides a means to produce this compound and its analogs with high purity and allows for structural modifications that are not easily achieved through isolation from natural sources.

Another multi-step approach utilizes a Knoevenagel-Doebner condensation. researchgate.net This method involves the reaction of appropriately substituted benzaldehydes with half esters of malonic acid to yield long-chain alkyl hydroxycinnamates. researchgate.net For instance, cholesteryl caffeate was synthesized via a two-step route using a cholesteryl monomalonate and 3,4-dihydroxybenzaldehyde (B13553) through a Verley-Doebner modification of the Knoevenagel condensation. researchgate.net

A general synthetic pathway can be outlined as follows:

Protection of the hydroxyl groups on a starting benzaldehyde (B42025) (e.g., 3,4-dihydroxybenzaldehyde) as benzyl (B1604629) ethers. researchgate.net

Condensation of the protected benzaldehyde with malonic acid under Knoevenagel-Doebner conditions to form the corresponding benzyloxycinnamic acids. researchgate.net

Conversion of the resulting acids into the desired esters through standard esterification methods with the appropriate alcohol, such as eicosanol (B47690). researchgate.net

Deprotection of the hydroxyl groups to yield the final product.

This multi-step approach is versatile and allows for the synthesis of a variety of analogs by changing the starting benzaldehyde or the alcohol used in the esterification step. libretexts.orgudel.edu

Direct esterification of caffeic acid with eicosanol is a more straightforward approach to synthesizing this compound. This reaction is typically acid-catalyzed, with concentrated sulfuric acid being a common catalyst. chemguide.co.uk The reaction involves heating the carboxylic acid and alcohol together, but it is a slow and reversible process. chemguide.co.uk

To drive the reaction towards the product, methods such as distilling off the ester as it is formed can be employed, particularly for smaller esters with lower boiling points. chemguide.co.uk For long-chain esters like this compound, other techniques are necessary.

Alternative esterification methods include:

Using Acyl Chlorides: Caffeic acid can be converted to its more reactive acyl chloride derivative, typically using thionyl chloride. nih.govnih.gov The hydroxyl groups of caffeic acid are often protected (e.g., by acetylation) before this step. nih.gov The resulting caffeoyl chloride can then react with eicosanol to form the ester.

DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a coupling agent used to facilitate the esterification between caffeic acid and alcohols. nih.govresearchgate.net This method has been used to prepare various alkyl caffeates, including methyl, butyl, and heptyl caffeate. nih.govresearchgate.net

Ionic Liquid-Catalyzed Esterification: The use of ionic liquids as green catalysts has been explored for the synthesis of related compounds like docosyl caffeate, which is synthesized from caffeic acid and docosanol. This method offers advantages such as high acidity and recyclability of the catalyst.

Deep Eutectic Solvents (DES): A novel method utilizes a deep eutectic solvent consisting of caffeic acid and choline (B1196258) chloride as the caffeoyl donor. nih.gov This approach has been shown to significantly improve the yield of long-chain alkyl esters like octadecyl caffeate when compared to using solid caffeic acid, due to the lower melting point of the DES. nih.gov

Multi-Step Synthesis from Defined Precursors

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic methods combine chemical synthesis with enzymatic reactions, offering advantages in terms of selectivity and milder reaction conditions. rsc.org Lipases are the most commonly used enzymes for the synthesis of caffeic acid esters due to their ability to catalyze esterification, transesterification, and other related reactions in non-aqueous media. researchgate.netscielo.brcirad.fr

Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a frequently used biocatalyst for these transformations. researchgate.netnih.govnih.gov It has been employed in the synthesis of various alkyl esters. nih.gov

Key chemoenzymatic strategies include:

Lipase-Catalyzed Esterification: This involves the direct reaction of caffeic acid with an alcohol, catalyzed by a lipase. scielo.brmdpi.com The reaction is often carried out in organic solvents to favor ester synthesis over hydrolysis. mdpi.com

Continuous Flow Biocatalysis: Continuous flow systems offer advantages over batch reactions, such as increased catalyst surface area and reduced diffusion paths, potentially leading to higher yields and faster reaction times. nih.gov For example, the synthesis of caffeic acid phenethyl ester (CAPE) in a continuous flow system resulted in a high yield and allowed for the reuse of the enzyme over several days. nih.gov

The use of ionic liquids and deep eutectic solvents as reaction media in chemoenzymatic synthesis has also been explored to enhance reaction efficiency and provide a "greener" alternative to traditional organic solvents. nih.govrsc.orgosti.govmdpi.com

Design and Derivatization of this compound Analogs for Structure-Activity Studies

The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect the biological activity of the compound.

A primary focus of SAR studies on this compound has been the synthesis of a homologous series of alkyl caffeates with varying alkyl chain lengths. mdpi.com This allows for the investigation of the effect of lipophilicity on biological activity.

Researchers have synthesized a range of alkyl caffeates, from short-chain esters like methyl and ethyl caffeate to long-chain esters such as octadecyl, eicosanyl, and docosanyl caffeate. mdpi.comnih.govmdpi.com These compounds are often prepared using the esterification or transesterification methods described previously. nih.govresearchgate.netmdpi.com For instance, a series of long-chain alkyl hydroxycinnamates were synthesized via Knoevenagel condensation to evaluate their antioxidant properties. researchgate.net

The synthesis of these homologs has revealed that the length of the alkyl chain can significantly influence biological activities. mdpi.com For example, in some assays, an increase in the length of the alkyl chain of the ester was found to decrease antioxidant activity. researchgate.net

In addition to varying the alkyl chain, modifications to the caffeic acid portion of the molecule are also important for SAR studies. These modifications can include altering the number and position of hydroxyl groups on the phenyl ring or modifying the acrylic acid side chain.

Synthetic strategies for modifying the caffeic acid moiety include:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful tools for constructing the unsaturated carbon-carbon bond in the cinnamic acid structure. mdpi.comresearchgate.netresearchgate.net A modified Wittig reaction in an aqueous medium has been used to synthesize a series of caffeic acid derivatives with good yields. mdpi.comresearchgate.net

Etherification and Coupling Reactions: The hydroxyl groups on the caffeic acid ring can be etherified to produce derivatives with altered properties. mdpi.com

Amide and Sulfonamide Formation: The carboxylic acid group can be converted to an amide or sulfonamide to create different classes of derivatives. mdpi.comrsc.org For example, a series of caffeic acid sulfonamide derivatives were synthesized by coupling sulfonamides to the caffeic acid backbone. rsc.org

These synthetic modifications allow for a comprehensive exploration of the chemical space around the this compound structure, providing valuable insights for the design of new compounds with potentially enhanced or more specific biological activities.

Data Tables

Table 1: Synthetic Methods for Caffeic Acid Esters

| Method | Precursors | Catalyst/Reagent | Key Features | References |

|---|---|---|---|---|

| Multi-Step Synthesis | 3,4-Dihydroxybenzaldehyde, Malonic Acid, Eicosanol | Various | Versatile for analog synthesis | researchgate.netresearchgate.netresearchgate.net |

| Acid-Catalyzed Esterification | Caffeic Acid, Eicosanol | Sulfuric Acid | Direct but reversible and slow | chemguide.co.uk |

| Acyl Chloride Method | Caffeic Acid, Eicosanol | Thionyl Chloride | Involves a more reactive intermediate | nih.govnih.gov |

| DCC Coupling | Caffeic Acid, Eicosanol | DCC | Facilitates ester formation | nih.govresearchgate.net |

| Lipase-Catalyzed Esterification | Caffeic Acid, Eicosanol | Lipase (e.g., Novozym 435) | Mild, selective, "green" | scielo.brmdpi.com |

| Lipase-Catalyzed Transesterification | Methyl/Ethyl Caffeate, Eicosanol | Lipase (e.g., Novozym 435) | Efficient two-step process | researchgate.netnih.gov |

| Knoevenagel-Doebner Condensation | Substituted Benzaldehyde, Malonic acid mono-ester | Pyridine/Piperidine | Forms the C=C bond | researchgate.netresearchgate.net |

Table 2: Examples of Synthesized this compound Analogs and Related Compounds

| Compound Name | Modification | Synthetic Method | Purpose of Synthesis | References |

|---|---|---|---|---|

| Octadecyl Caffeate | Shorter alkyl chain | Lipase-catalyzed esterification in DES | SAR study, improve lipophilicity | nih.govmdpi.com |

| Docosyl Caffeate | Longer alkyl chain | Ionic liquid-catalyzed esterification | SAR study | mdpi.com |

| Cholesteryl Caffeate | Different ester group | Knoevenagel-Doebner condensation | SAR study | researchgate.net |

| Caffeic Acid Amides | Carboxylic acid to amide | Coupling reactions | SAR study, improve stability | mdpi.com |

| Caffeic Acid Sulfonamides | Carboxylic acid to sulfonamide | Coupling reactions | SAR study | rsc.org |

| Hydroxyalkyl Esters of Caffeic Acid | Esterification with diols | Acid-catalyzed esterification | SAR study | mdpi.com |

Advanced Analytical Techniques for Characterization and Profiling

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in piecing together the molecular architecture of eicosanyl caffeate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra, characteristic signals confirm the presence of the caffeoyl moiety and the long eicosanyl chain. For instance, the trans-oriented double bond protons of the caffeoyl group typically appear as doublets around δ 7.53 ppm and δ 6.25 ppm, with a coupling constant of approximately 15.9 Hz. mdpi.comnih.gov Protons on the aromatic ring of the caffeic acid portion produce signals in the aromatic region, typically observed as a doublet at δ 7.04 ppm, a doublet of doublets at δ 6.94 ppm, and a doublet at δ 6.78 ppm. nih.gov The methylene (B1212753) protons of the eicosanyl chain produce a series of overlapping signals in the aliphatic region, with the terminal methyl group appearing as a triplet around δ 0.91 ppm. google.com The methylene group attached to the ester oxygen is deshielded and resonates at a lower field, typically around δ 4.18 ppm as a triplet. google.com

¹³C NMR spectroscopy provides complementary information, revealing the carbon skeleton. The caffeoyl moiety is identified by signals for the ester carbonyl carbon at approximately δ 168.5 ppm, and the aromatic and olefinic carbons resonating between δ 115 and δ 152 ppm. google.com Specifically, carbons of the aromatic ring and the double bond have been reported at chemical shifts including δ 149.7–149.6 (C-3′), 146.9–146.7 (C-2′), 146.8–146.6 (C-7′), 127.8–127.7 (C-6′), 123.0–122.9 (C-5′), 116.6–116.5 (C-4′), 115.6–115.2 (C-8′), and 115.1 (C-1′) ppm. mdpi.com The long aliphatic chain of the eicosanyl group gives rise to a cluster of signals in the upfield region of the spectrum, typically between δ 15 and δ 34 ppm. google.com Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Coherence) are crucial for confirming the connectivity between protons and carbons, solidifying the structural assignment. google.comtandfonline.com

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Caffeoyl Moiety | ||

| 1' | 7.19 (d, 1.9) | 128.1 |

| 2' | - | 116.4 |

| 3' | - | 151.4 |

| 4' | - | 148.8 |

| 5' | 6.92 (d, 8.2) | 117.8 |

| 6' | 7.08 (dd, 1.9, 8.2) | 123.0 |

| 7' | 7.57 (d, 15.99) | 146.7 |

| 8' | 6.31 (d, 15.9) | 116.9 |

| 9' | - | 168.5 |

| OH-3 | 8.29 (brs) | - |

| OH-4 | 8.29 (brs) | - |

| Eicosanyl Moiety | ||

| 1'' | 4.18 (t, 6.6) | 65.5 |

| 2'' | 1.71 (m) | 30.3 |

| 3'' | 1.33 (brs) | 27.4 |

| 4'' | 1.33 (brs) | 30.6 |

| 5''-16'' | 1.33 (brs) | 31.0 |

| 17'' | 1.33 (brs) | 30.9 |

| 18'' | 1.33 (brs) | 33.2 |

| 19'' | 1.33 (brs) | 33.9 |

| 20'' | 0.91 (t, 6.6) | 15.2 |

Data obtained in Acetone-d₆. google.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features. A broad absorption band is typically observed in the region of 3350-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups on the caffeoyl moiety. mdpi.com The presence of an α,β-unsaturated ester is confirmed by a strong absorption band for the C=O stretching vibration, which typically appears around 1716-1710 cm⁻¹. mdpi.com

The aromatic nature of the caffeoyl group gives rise to C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1450 cm⁻¹ region. mdpi.com Specifically, bands around 1599 cm⁻¹ and 1523 cm⁻¹ are characteristic of the caffeoyl skeleton. mdpi.com The long aliphatic eicosanyl chain is evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹, typically around 2918 cm⁻¹ and 2851 cm⁻¹. mdpi.com C-O stretching vibrations from the ester linkage are also present, usually in the 1200-1100 cm⁻¹ region. mdpi.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3327 | O-H (phenolic) |

| 2918, 2851 | C-H (aliphatic) |

| 1713 | C=O (ester) |

| 1599, 1523 | C=C (aromatic) |

| 1265, 1165 | C-O (ester) |

Data from Attenuated Total Reflectance (ATR) FTIR spectroscopy. mdpi.com

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula, C₂₉H₄₈O₄. mdpi.com In electrospray ionization (ESI) mass spectrometry, this compound can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. A characteristic fragmentation is the loss of the eicosanyl chain (280.31 Da), resulting in an ion corresponding to the caffeic acid moiety. researchgate.net This fragmentation pattern is diagnostic for long-chain alkyl caffeates. The molecular weight of this compound is approximately 460.7 g/mol . nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy Applications

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are indispensable for the isolation of this compound from natural sources, its separation from other related compounds, and its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC, often employing a C18 column, is commonly used for its separation. researchgate.net The mobile phase typically consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, sometimes with the addition of an acid like formic acid to improve peak shape. researchgate.net

For preparative HPLC, the goal is to isolate this compound in a pure form for further studies. google.comgoogle.com Analytical HPLC, coupled with a suitable detector like a Diode Array Detector (DAD) or a mass spectrometer, is used for the quantification of this compound in various samples. researchgate.net The purity of isolated this compound can be assessed by HPLC, with analytical standards often having a purity of ≥95.0%. sigmaaldrich.comnacchemical.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary screening of plant extracts for the presence of this compound and for monitoring the progress of its isolation. tandfonline.com On a silica (B1680970) gel TLC plate, using a mobile phase such as chloroform (B151607) and methanol (e.g., 93:7 v/v), this compound will have a specific retention factor (Rf) value. tandfonline.com

TLC can be combined with bioautography to directly assess the biological activity of the separated compounds on the plate. tandfonline.comresearchgate.net For example, spraying the TLC plate with a solution of a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH) can reveal antioxidant compounds as white or yellow spots on a purple background. tandfonline.com This technique, known as TLC-bioautography, has been instrumental in the bioactivity-guided fractionation and isolation of this compound from natural sources like Glycyrrhiza glabra. tandfonline.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its high molecular weight and polar hydroxyl groups on the caffeic acid moiety, is not inherently volatile. Therefore, a chemical modification step known as derivatization is essential to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net

The most common derivatization strategy for compounds containing active hydrogens, such as those in the hydroxyl groups of this compound, is silylation. researchgate.net This process involves the replacement of the acidic hydrogens of the two phenolic hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. sciprofiles.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govresearchgate.net The resulting TMS ether of this compound is significantly more volatile and less polar, allowing for its successful separation and detection by GC. researchgate.net

The derivatization reaction must be optimized to ensure it goes to completion, which can be influenced by factors such as reaction time and temperature. nih.gov Once derivatized, the compound can be analyzed by GC, typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. While GC-FID provides quantitative data based on the detector response, GC-MS offers structural information based on the fragmentation pattern of the derivatized molecule, aiding in its unambiguous identification. nih.govnih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Compounds with Hydroxyl Groups

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Forms volatile and thermally stable TMS derivatives. researchgate.netnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Produces volatile by-products that do not interfere with analysis. researchgate.net |

| Trimethylchlorosilane (often used as a catalyst) | TMCS | -OH, -COOH, -NH, -SH | Enhances the reactivity of silylating agents like BSTFA. nih.gov |

Hyphenated Techniques in Complex Matrix Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for analyzing this compound in complex samples like plant extracts.

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. numberanalytics.com Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone technologies in this field and have been applied to the profiling of plant-derived natural products, including this compound. numberanalytics.comnih.govnih.gov

In the context of metabolomics, GC-MS analysis of this compound would follow the derivatization procedure described previously. The high separation efficiency of the gas chromatograph combined with the sensitive and selective detection by the mass spectrometer allows for the identification of this compound even in intricate biological matrices. nih.govnih.gov The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for the compound.

LC-MS/MS is particularly well-suited for the analysis of this compound as it generally does not require derivatization. nih.gov The compound can be separated from other components in a sample using a reversed-phase liquid chromatography column and then detected by a tandem mass spectrometer. This technique offers high sensitivity and selectivity, making it ideal for quantifying low levels of the compound. nih.govmdpi.com In a study on Glycyrrhiza glabra, thin-layer chromatography bioautography was used to guide the fractionation and isolation of this compound, which was subsequently characterized. researchgate.net Another study on Robinia pseudoacacia utilized various analytical techniques, including GC-MS, to identify a series of caffeate esters, including this compound. nih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and a Quadrupole Time-of-Flight (QqTOF) mass spectrometer represents a state-of-the-art analytical platform for the analysis of complex mixtures. rsc.org This technique offers superior chromatographic resolution compared to conventional HPLC, allowing for the separation of closely related compounds. nih.gov

The ESI source gently ionizes the analyte molecules, in this case, this compound, producing intact molecular ions. The QqTOF mass analyzer then provides high-resolution and accurate mass measurements of these ions. This high mass accuracy is crucial for determining the elemental composition of the compound, which greatly aids in its identification, especially when authentic standards are not available. nih.gov

A study on the methanolic bark extracts of the black locust (Robinia pseudoacacia) successfully employed heated electrospray high-resolution mass spectrometry (HESI-HRMS) to detect nine antioxidant compounds, one of which was identified as this compound. nih.gov Similarly, an analysis of oak leaf extracts using UHPLC-ESI-QqTOF tentatively identified docosyl caffeate, a compound structurally very similar to this compound, showcasing the capability of this technique in identifying long-chain caffeic acid esters in complex plant extracts. researchgate.netmdpi.com The high-resolution data allows for the differentiation of compounds with very similar masses, which is a common challenge in natural product analysis.

Table 2: Analytical Techniques for the Analysis of this compound

| Technique | Abbreviation | Principle | Application for this compound | Reference |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification after derivatization to increase volatility. | nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Chromatographic separation followed by two stages of mass analysis. | Quantification and structural confirmation in complex matrices. | nih.govnih.gov |

| Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry | UHPLC-ESI-QqTOF | High-resolution separation with high-accuracy mass measurement. | Identification and characterization in complex extracts based on accurate mass. | nih.govresearchgate.netmdpi.com |

Molecular Mechanisms of Biological Activity: Preclinical Investigations

Antioxidant Mechanisms and Oxidative Stress Modulation

The antioxidant activity of eicosanyl caffeate is a cornerstone of its biological profile, attributed to its specific chemical structure which facilitates the neutralization of damaging reactive species.

Preclinical studies have demonstrated that this compound possesses antioxidant capabilities. This activity is largely defined by its ability to act as a free radical scavenger. researchgate.net Free radicals and other reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, produced during normal metabolic processes. nih.govmdpi.com When their production overwhelms the cell's antioxidant defenses, a state of oxidative stress occurs, which can lead to cellular damage. nih.govresearchgate.net this compound contributes to the neutralization of these species, a process that has been evaluated in laboratory settings using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS scavenging tests. researchgate.net By donating an electron or hydrogen atom, the compound can stabilize free radicals, converting them into less harmful forms and thereby mitigating oxidative damage. nih.gov

The antioxidant function of this compound is intrinsically linked to its chemical structure, specifically the caffeic acid moiety. Caffeic acid is a hydroxycinnamic acid with two phenolic hydroxyl (-OH) groups positioned ortho to each other on the aromatic ring. mdpi.com These phenolic hydroxyl groups are the primary sites of antioxidant activity. mdpi.com They can readily donate a hydrogen atom to a free radical, a key step in redox reactions that neutralize the radical's reactivity. sketchy.com Upon donation, the this compound molecule itself becomes a resonance-stabilized phenoxyl radical. mdpi.com This stability is crucial as it prevents the newly formed radical from initiating further oxidative chain reactions. The olefinic bond in the cinnamic acid structure may further contribute to stabilizing this phenoxyl radical through delocalization. mdpi.com The process can involve the formation of a quinone intermediate as part of the redox cycle. mdpi.comsketchy.com

The antioxidant capacity of this compound has been evaluated in comparison to other related compounds. In a DPPH assay, this compound and docosyl caffeate were found to have weaker antioxidant activity than gallic acid. mdpi.com Studies comparing various caffeate esters have shown that while the length of the alkyl chain does not appear to significantly influence antioxidant activity, the substitution pattern on the aromatic ring is a major determinant. mdpi.com Generally, caffeic acid and its esters exhibit higher antioxidant activity than ferulic or sinapic acid and their respective esters. mdpi.com In one study comparing nine different caffeates isolated from Robinia pseudoacacia, this compound (designated as R5 in the study) demonstrated an antioxidant effect that was quantified using a microplate DPPH assay. researchgate.netnih.gov Its activity was found to be slightly weaker than that of the parent compound, caffeic acid. nih.govmdpi.com

| Compound | Antioxidant Activity (mol Caffeic Acid Equivalents/mol Isolate) | Source |

|---|---|---|

| 3-O-caffeoyl oleanolic acid (R1) | 1.20 | researchgate.netmdpi.com |

| This compound (R5) | Slightly weaker than Caffeic Acid | nih.govmdpi.com |

| Tetracosyl caffeate (R8) | 0.29 | researchgate.netmdpi.com |

| Hexacosanyl caffeate (R9) | Slightly lower than Caffeic Acid | nih.gov |

Role of Phenolic Hydroxyl Groups in Redox Reactions

Anti-inflammatory Pathways and Cellular Responses

This compound has been identified as having anti-inflammatory effects in preclinical assessments. nih.govmdpi.com

The anti-inflammatory properties of this compound have been noted in scientific literature. nih.gov While specific studies detailing the complete pathway for this compound are limited, research on structurally related compounds provides insight into the likely mechanisms. For instance, ethyl caffeate has been shown to suppress the production of inflammatory mediators. nih.govnih.gov In studies using murine macrophages, ethyl caffeate markedly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade. nih.govnih.gov The production of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX-2 activity, was also significantly reduced. nih.gov

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, including iNOS and COX-2. ijbs.commdpi.com Studies on ethyl caffeate suggest that its anti-inflammatory action involves the inhibition of NF-κB activation by impairing the ability of NF-κB to bind to DNA, thereby suppressing the transcription of target inflammatory genes. nih.govnih.gov The catechol moiety and the α,β-unsaturated ester group present in caffeates are considered essential structural features for this inhibitory activity. nih.gov Given that this compound shares this core structure, it is plausible that it exerts its anti-inflammatory effects through similar modulation of the NF-κB, iNOS, and COX-2 pathways.

Enzyme Modulatory Activities

Beyond its antioxidant and anti-inflammatory roles, this compound has demonstrated the ability to directly inhibit the activity of specific enzymes. A notable finding is its potent inhibitory effect on chymotrypsin-like elastase. researchgate.netmdpi.com Elastase is a protease that breaks down elastin (B1584352), a key protein in connective tissues. In one study, this compound exhibited potent elastase inhibition with a half-maximal inhibitory concentration (IC₅₀) value of 0.99 µg/mL. researchgate.netmdpi.com This activity is considered significant when compared to the reference compound ursolic acid (IC₅₀ of 10.8 µg/mL). mdpi.com

| Compound | IC₅₀ Value (µg/mL) | Source |

|---|---|---|

| This compound | 0.99 | researchgate.netmdpi.com |

| Docosyl caffeate | 1.4 | researchgate.netmdpi.com |

| Ursolic acid (Reference) | 10.8 | mdpi.com |

Inhibition of Elastase Activity

This compound has been identified as an inhibitor of elastase. Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Unregulated elastase activity is implicated in various inflammatory conditions and the aging process of the skin. researchgate.net

One study reported that docosyl caffeate, a compound structurally similar to this compound, exhibited elastase inhibition with an IC50 value of 1.4 µg/mL. This suggests a potential role in mitigating tissue damage mediated by elastase. The inhibitory action of caffeates on elastase is a subject of ongoing research to understand the structure-activity relationship and the potential for therapeutic applications.

Interactions with Other Enzymes (e.g., α-glucosidase, α-amylase, aldosterone (B195564) synthase)

In addition to elastase, caffeic acid and its derivatives have been studied for their inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govmdpi.comnih.gov These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia. nih.gov

Preclinical studies have shown that extracts containing caffeic acid derivatives can inhibit both α-amylase and α-glucosidase. nih.gov For instance, a study on coffee leaf extracts, which contain various bioactive compounds including caffeoylquinic acids, demonstrated competitive inhibition of α-amylase and non-competitive inhibition of α-glucosidase. nih.gov Another study on Cotoneaster extracts, rich in caffeic acid pseudodepsides, found them to be effective inhibitors of both enzymes. mdpi.com The specific inhibitory activity of this compound on these enzymes requires further direct investigation.

Information regarding the direct interaction of this compound with aldosterone synthase is not extensively available in the reviewed literature.

Cellular and Subcellular Interactions in Preclinical Models

Investigation of Cellular Proliferation Modulation

The modulation of cellular proliferation is a significant area of research for caffeic acid and its esters. While direct studies on this compound are limited, research on related compounds provides insights. For example, lipophilic caffeic acid derivatives have been shown to inhibit the proliferation of human breast cancer cell lines. nih.gov These effects appear to be cell-type dependent, with some studies indicating a more pronounced cytotoxic effect on cancer cells compared to a cytostatic effect on non-tumor cells. nih.gov

A study on various caffeic acid derivatives found that they could suppress cellular proliferation and induce cell cycle arrest. yok.gov.tr The antiproliferative effects of caffeic acid have been observed in colon cancer cells, where it was proposed to mediate cell cycle arrest. researchgate.net

Effects on Glucose Uptake and Metabolic Regulation in Cellular Models

The regulation of glucose uptake is a fundamental cellular process, and its modulation is a key therapeutic strategy for metabolic diseases. nih.govfrontiersin.org Insulin stimulates glucose transport in tissues like adipose tissue and muscle by promoting the translocation of the GLUT4 glucose transporter to the cell membrane. nih.gov

Mechanisms of Antimicrobial Action (e.g., anti-Helicobacter pylori activity via protein synthesis, DNA gyrase, dihydrofolate reductase inhibition)

This compound is a component of certain plant extracts that have demonstrated anti-Helicobacter pylori activity. scispace.com H. pylori is a bacterium linked to various gastric pathologies. scirp.org The mechanisms underlying the antimicrobial action of these extracts are multifaceted.

Studies on a flavonoid-rich licorice extract containing this compound have suggested that its anti-H. pylori activity may stem from the inhibition of essential bacterial processes. scispace.comholistathailand.com These mechanisms include the inhibition of protein synthesis, DNA gyrase, and dihydrofolate reductase. scispace.comholistathailand.com DNA gyrase is a vital bacterial enzyme for DNA replication and transcription. scispace.com Dihydrofolate reductase is another critical enzyme in bacterial metabolism. biomedres.us The inhibition of these targets disrupts bacterial survival and proliferation. holistathailand.commdpi.com

| Enzyme/Process | Proposed Action of Extracts Containing this compound | Reference |

| Protein Synthesis | Inhibition | scispace.comholistathailand.com |

| DNA Gyrase | Inhibition | scispace.comholistathailand.com |

| Dihydrofolate Reductase | Inhibition | scispace.comholistathailand.com |

Induction of Apoptosis and Cell Cycle Alterations in Cell Lines (for related caffeates)

Research on various caffeic acid derivatives has demonstrated their ability to induce apoptosis (programmed cell death) and alter the cell cycle in cancer cell lines. nih.goveuropeanreview.org For instance, lipophilic derivatives of caffeic acid have been shown to induce cell cycle alterations and cell death in human breast cancer cells. nih.gov

One study on caffeic acid n-butyl ester reported that it caused an accumulation of lung carcinoma cells in the S phase of the cell cycle and induced necrosis rather than apoptosis. europeanreview.org Other studies on caffeic acid have indicated its potential to induce apoptosis in colon cancer cells, possibly through the generation of reactive oxygen species and modulation of apoptosis-related proteins. researchgate.net Caffeine, a well-known methylxanthine, has also been reported to affect cell cycle function and induce apoptosis through various molecular pathways. nih.gov

| Compound/Extract | Cell Line(s) | Observed Effects | Reference |

| Lipophilic caffeic acid derivatives | Human breast cancer cells (MCF-7, MDA-MB-231, HS578T) | Inhibition of cell proliferation, cell cycle alterations, induction of cell death | nih.gov |

| Caffeic acid n-butyl ester | Human lung carcinoma A549 cells | S phase cell cycle arrest, induction of necrosis | europeanreview.org |

| Caffeic acid | Colon cancer cells | Cell cycle arrest, induction of apoptosis | researchgate.net |

Structure Activity Relationship Sar Investigations of Eicosanyl Caffeate and Analogs

Influence of Ester Chain Length and Lipophilicity on Bioactivity

The esterification of caffeic acid with alcohols of varying chain lengths modifies its lipophilicity, which is a critical factor for its interaction with biological systems, particularly cell membranes. uc.pt This modification can significantly enhance bioactivity compared to the parent caffeic acid, which has limited solubility in non-polar environments like fats and oils. nih.gov

Research has revealed a complex relationship between the alkyl chain length and biological effectiveness, often described as a "cut-off effect". mdpi.comrsc.org This phenomenon dictates that biological activity tends to increase as the alkyl chain is lengthened, up to an optimal point. Further elongation of the chain beyond this optimum often leads to a decrease in activity. researchgate.net This effect is observed across various biological activities:

Antioxidant Activity: In oil-in-water (O/W) emulsions, the antioxidant efficacy of alkyl caffeates often peaks with medium-chain esters. For instance, octyl (C8) and dodecyl (C12) caffeates have been shown to be the most effective antioxidants in certain emulsion systems. mdpi.com However, this is highly dependent on the system. In fish oil-enriched milk, caffeates with shorter alkyl chains (methyl and butyl) were most efficient, whereas in mayonnaise, medium-chain caffeates (butyl, octyl, and dodecyl) performed best. rsc.org In contrast, some studies using DPPH radical scavenging assays have found that antioxidant activity is largely independent of the ester chain length. mdpi.comcore.ac.uk Another study found that alkyl caffeates with short chains (fewer than five carbons) demonstrated better oxidative stability in edible oil than those with longer chains. nih.gov

Antimicrobial Activity: The efficacy of caffeic acid alkyl esters against E. coli and S. aureus has been shown to increase with the length of the alkyl side-chain, with an observed trend of decreasing minimum inhibitory concentration (MIC) values as the chain length increases to hexyl and octyl esters. mdpi.com

Anticancer Activity: The cytotoxic activity of phenolic esters is related to both their lipophilicity and antioxidant capacity. uc.pt In a study on a human adenocarcinoma cell line, propyl caffeate (C3) displayed significantly higher growth-inhibition and cytotoxic activity compared to its methyl (C1) and octyl (C8) counterparts, suggesting an optimal chain length for this specific activity. uc.pt

The underlying principle of the cut-off effect is that increased lipophilicity enhances the compound's ability to partition into lipid phases, such as cell membranes or oil droplets in an emulsion, positioning the active phenolic head at the interface where oxidation often occurs. uc.ptresearchgate.net However, excessively long chains may cause the molecule to fold back on itself or become too embedded within the lipid phase, reducing the accessibility of the active phenolic group to aqueous-phase radicals. mdpi.com

Table 1: Influence of Alkyl Chain Length of Caffeic Acid Esters on Various Biological Activities

| Alkyl Caffeate | Alkyl Chain Length | Observed Activity | Assay/System | Finding | Reference |

|---|---|---|---|---|---|

| Methyl Caffeate | C1 | Anticancer | HeLa Cells (MTT Assay) | Less active than Propyl Caffeate | uc.pt |

| Propyl Caffeate | C3 | Anticancer | HeLa Cells (MTT Assay) | Most active in series (IC50: 12.0 µM) | uc.pt |

| Octyl Caffeate | C8 | Anticancer | HeLa Cells (MTT Assay) | Less active than Propyl Caffeate | uc.pt |

| Ethyl Caffeate | C2 | Antioxidant (DPPH) | DPPH Radical Scavenging | IC50: 15.6 µM (highly active) | nih.gov |

| Butyl Caffeate | C4 | Antioxidant (DPPH) | DPPH Radical Scavenging | IC50: 18.2 µM (highly active) | nih.gov |

| Hexyl Caffeate | C6 | Antimicrobial | E. coli & S. aureus | Increased activity over shorter chains | mdpi.com |

| Dodecyl Caffeate | C12 | Antioxidant | O/W Emulsion (CAT Assay) | Demonstrated high activity, showing a cut-off effect beyond this length | mdpi.com |

Significance of Phenolic Moiety Substitution Patterns for Biological Efficacy

The bioactivity of eicosanyl caffeate is not solely dependent on its long alkyl chain; the phenolic headgroup derived from caffeic acid is paramount. The defining feature of this moiety is the 3,4-dihydroxy substitution pattern on the phenyl ring, commonly known as a catechol group. researchgate.net

This catechol structure is widely recognized as being crucial for potent antioxidant activity for several reasons:

Hydrogen Donation: The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone structure. mdpi.com

Radical Stabilization: The resulting phenoxyl radical is highly stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring and the second hydroxyl group. core.ac.ukcore.ac.uk

Metal Chelation: The ortho-dihydroxy arrangement allows for the chelation of pro-oxidant metal ions (like iron and copper), preventing them from participating in redox reactions that generate harmful reactive oxygen species. mdpi.comresearchgate.net

The importance of the catechol moiety is clearly demonstrated when comparing caffeates to other hydroxycinnamates with different substitution patterns. Studies consistently show that the antioxidant and biological activities follow a general trend: caffeates > ferulates > p-coumarates. mdpi.comresearchgate.net

Ferulic acid has one hydroxyl group and one methoxy (B1213986) group on the ring. The replacement of a hydroxyl with a less reactive methoxy group reduces its hydrogen-donating and metal-chelating capabilities, resulting in lower antioxidant efficacy compared to caffeic acid. mdpi.comnih.gov

p-Coumaric acid possesses only a single hydroxyl group, further diminishing its antioxidant potential relative to caffeic acid. mdpi.comnih.gov

Furthermore, the α,β-unsaturated carboxylic acid side chain in the parent caffeic acid structure also contributes to the stabilization of the phenoxyl radical and is considered important for certain activities, such as xanthine (B1682287) oxidase inhibition. core.ac.uknih.gov

Table 2: Comparative Efficacy Based on Phenolic Moiety Substitution

| Compound Class | Phenolic Ring Substitution | Key Structural Feature | Relative Antioxidant Efficacy | Reference |

|---|---|---|---|---|

| Caffeates | 3,4-dihydroxy | Catechol group | Superior | mdpi.comresearchgate.netcore.ac.uk |

| Ferulates | 4-hydroxy-3-methoxy | Guaiacyl group | Intermediate | mdpi.comnih.gov |

| p-Coumarates | 4-hydroxy | Phenol group | Lower | mdpi.comnih.gov |

Comparative Analysis of this compound with Other Long-Chain Alkyl Caffeates

This compound, with its 20-carbon (C20) saturated alkyl chain, is part of a homologous series of long-chain alkyl caffeates. mdpi.comnih.gov Direct comparisons with its neighbors, such as octadecyl (C18), docosyl (C22), and tetracosyl (C24) caffeates, reveal subtle but important differences in their biological activities.

Elastase Inhibition: In one study, this compound and docosyl caffeate (C22) were isolated from Glycyrrhiza glabra and showed potent inhibitory activity against elastase, a key enzyme involved in skin aging. This compound was found to be particularly effective with an IC50 value of 0.99 µg/mL, slightly more potent than docosyl caffeate, which had an IC50 of 1.4 µg/mL. mdpi.comresearchgate.net

Antioxidant Activity: The antioxidant capacity of these long-chain esters has also been evaluated. In a DPPH radical scavenging assay, the antioxidant activity of a series of isolated caffeate esters was compared to caffeic acid itself. While this compound displayed weaker activity than gallic acid, its effect was comparable to caffeic acid on a molar basis. mdpi.comnih.gov The very long chains in compounds like tetracosyl caffeate (C24) can lead to a decrease in molar antioxidant equivalency, consistent with the cut-off effect. nih.gov For example, one analysis found that tetracosyl caffeate (C24) had the weakest relative antioxidant activity in its tested series. nih.gov

These findings highlight that while all long-chain alkyl caffeates possess significant bioactivity due to the caffeoyl headgroup, the specific length of the lipophilic tail fine-tunes their potency in different biological contexts. This compound (C20) often demonstrates strong activity, sometimes surpassing its longer- and shorter-chain analogs depending on the specific target and assay system. mdpi.comnih.govresearchgate.net

Table 3: Comparative Bioactivity of this compound and Other Long-Chain Analogs

| Compound | Alkyl Chain | Activity Type | Result | Reference |

|---|---|---|---|---|

| Octadecyl Caffeate | C18 | Antioxidant (DPPH) | 0.47 mol caffeic acid equivalent/mol | nih.gov |

| This compound | C20 | Elastase Inhibition | IC50: 0.99 µg/mL | mdpi.comresearchgate.net |

| This compound | C20 | Antioxidant (DPPH) | 0.67 mol caffeic acid equivalent/mol | nih.gov |

| Docosyl Caffeate | C22 | Elastase Inhibition | IC50: 1.4 µg/mL | mdpi.comresearchgate.net |

| Docosyl Caffeate | C22 | Antioxidant (DPPH) | 0.47 mol caffeic acid equivalent/mol | nih.gov |

| Tetracosyl Caffeate | C24 | Antioxidant (DPPH) | 0.29 mol caffeic acid equivalent/mol | nih.gov |

Compound Index

Future Research Directions and Emerging Areas

Unexplored Biological Activities and Mechanistic Investigations

While preliminary studies have highlighted the antioxidant, anti-inflammatory, and elastase inhibitory activities of eicosanyl caffeate, a vast landscape of its biological potential remains uncharted. researchgate.netmdpi.commdpi.com Future research should focus on a broader screening of its pharmacological effects. Mechanistic studies are also crucial to understand precisely how this compound exerts its known effects at the molecular level. For instance, investigations into its influence on various cell signaling pathways, enzyme kinetics, and gene expression could provide a more complete picture of its biological functions.

Development of Advanced Synthetic Methodologies for this compound Derivatives

The synthesis of this compound and its derivatives is an area ripe for innovation. While chemical synthesis through the esterification of caffeic acid with eicosanol (B47690) is a known method, the development of more efficient, scalable, and environmentally friendly "green" synthetic strategies is a key future direction. chembk.com This includes the exploration of enzymatic catalysis, which could offer higher specificity and milder reaction conditions. Furthermore, the synthesis of a library of this compound analogs with modifications to the alkyl chain or the caffeoyl moiety would be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the structural features essential for its biological activities.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is essential. clvaw-cdnwnd.com Metabolomics can reveal the metabolic pathways affected by the compound, while proteomics can identify the proteins that interact with it or whose expression levels are altered. researchgate.netresearchgate.net Transcriptomics, through techniques like RNA sequencing, can provide insights into the changes in gene expression induced by this compound. researchgate.net This multi-omics approach will generate a comprehensive biological profile, highlighting its mechanism of action and potential therapeutic targets. clvaw-cdnwnd.com

Discovery of Novel Natural Sources and Biotechnological Production Approaches

This compound has been identified in a variety of plant species, including those of the Glycyrrhiza, Wikstroemia, Sophora, and Robinia genera. researchgate.netnih.gov A systematic screening of a wider range of plant species, particularly those from unique or extreme environments, could lead to the discovery of new and more abundant natural sources of the compound. In parallel, biotechnological approaches for its production should be explored. This could involve the use of microbial fermentation or plant cell cultures, which could provide a sustainable and scalable source of this compound, independent of the harvesting of wild plants.

Computational Chemistry and Molecular Modeling Applications in Predicting Interactions and Optimizing Structures

Computational chemistry and molecular modeling are powerful tools that can accelerate research on this compound. Molecular docking studies can predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. researchgate.net This can help to prioritize compounds for synthesis and biological testing. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their biological activities, further guiding the design of more potent and selective compounds.

常见问题

Q. What are the established methods for structural characterization of eicosanyl caffeate?

this compound can be structurally characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . For NMR, the ester linkage and caffeoyl moiety are identified via characteristic chemical shifts (e.g., δ 7.53 ppm for the trans-olefinic proton in ethyl caffeate, as reported in analogous studies) . HPLC with UV detection at 280–320 nm is used to confirm purity and retention time alignment with reference standards. Notably, the absence of commercial reference standards for this compound necessitates in-house synthesis and validation using mass spectrometry (HRMS) for molecular weight confirmation .

Q. What biological activities have been reported for this compound in preclinical studies?

this compound exhibits potent elastase inhibitory activity (IC50 = 0.99 µg/mL), making it a candidate for inflammatory and aging-related research . Its anti-inflammatory properties are hypothesized to involve NF-κB pathway suppression, similar to ethyl caffeate, which inhibits downstream mediators like COX-2 and prostaglandin E2 . Antioxidant activity is attributed to the catechol group in the caffeoyl moiety, though direct mechanistic data for this compound remains limited .

Advanced Research Questions

Q. How can researchers address challenges in the de novo biosynthesis of this compound using microbial systems?

Biosynthesis in Escherichia coli requires co-expression of:

- Tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC) for caffeic acid production.

- Caffeoyl-CoA acyltransferase (AtCAT1) to esterify caffeoyl-CoA with eicosanol (C20 alcohol). Optimizing substrate availability (e.g., engineering tyrosine-overproducing strains via aroG<sup>fbr</sup> and tyrA<sup>fbr</sup> mutations) and alcohol donor supply (eicosanol feeding or endogenous synthesis) is critical. Challenges include low catalytic efficiency of acyltransferases toward long-chain alcohols and alcohol toxicity. Modular pathway engineering, as demonstrated for ethyl caffeate (216.2 mg/L yield), provides a template .

Q. What strategies are recommended for resolving contradictions in reported elastase inhibition efficacy of this compound across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., porcine pancreatic elastase vs. human neutrophil elastase) and controls.

- Compound purity : Validate using orthogonal techniques (e.g., HPLC coupled with diode-array detection and NMR).

- Solvent effects : Test in dimethyl sulfoxide (DMSO) vs. aqueous buffers to exclude artifactual inhibition. Cross-laboratory validation and open-data practices, as emphasized in recent reproducibility guidelines, are essential .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

this compound’s hydrophobicity (predicted logP ~8.5) limits aqueous solubility. Strategies include:

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) or liposomes.

- Cosolvent systems : Employ DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes. Stability assays under physiological pH (7.4) and temperature (37°C) should monitor degradation via HPLC, as ester bonds are prone to hydrolysis .

Methodological Considerations

- Data Reproducibility : Document experimental conditions exhaustively (e.g., solvent batch, enzyme sources) to align with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Reporting : Disclose conflicts of interest and validate bioactivity claims with dose-response curves (e.g., IC50 values with 95% confidence intervals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。